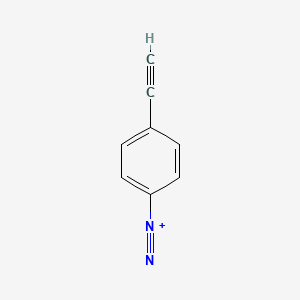

4-Ethynylbenzene-1-diazonium

Description

Structure

3D Structure

Properties

CAS No. |

789442-14-4 |

|---|---|

Molecular Formula |

C8H5N2+ |

Molecular Weight |

129.14 g/mol |

IUPAC Name |

4-ethynylbenzenediazonium |

InChI |

InChI=1S/C8H5N2/c1-2-7-3-5-8(10-9)6-4-7/h1,3-6H/q+1 |

InChI Key |

DFUQWTGLDQFQSI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies and Stability of 4 Ethynylbenzene 1 Diazonium

Precursor Synthesis Strategies for 4-Ethynylaniline (B84093)

The primary precursor for generating 4-ethynylbenzene-1-diazonium is 4-ethynylaniline. The synthesis of this precursor is a critical first step, and several strategies have been developed to achieve it efficiently. These methods typically involve the introduction of an ethynyl (B1212043) group onto a pre-existing aniline (B41778) or nitrobenzene (B124822) framework, which is subsequently reduced.

Common synthetic approaches include the Sonogashira coupling and the use of protected acetylene (B1199291) synthons.

Sonogashira Coupling: This is one of the most prevalent methods, involving a palladium-catalyzed cross-coupling reaction between a haloaniline (commonly 4-iodoaniline (B139537) or 4-bromoaniline) and a terminal alkyne. To prevent self-coupling of the aniline, a protected alkyne such as (trimethylsilyl)acetylene is often used. The reaction is followed by a deprotection step to reveal the terminal alkyne.

Use of Protected Alkynes: An alternative route starts with a protected terminal alkyne like 2-methyl-3-butyn-2-ol, which can be coupled to a haloaniline. chemicalbook.com The protecting group is then removed under basic conditions to yield 4-ethynylaniline.

The following interactive table summarizes and compares these representative synthetic strategies.

Table 1: Comparison of Synthetic Strategies for 4-Ethynylaniline

| Method | Starting Materials | Key Reagents & Catalysts | General Conditions | Deprotection Step |

|---|---|---|---|---|

| Sonogashira Coupling | 4-Iodoaniline, (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N) | Anhydrous, inert atmosphere (e.g., Argon), room temperature to mild heating. | K₂CO₃ in Methanol or Tetrabutylammonium fluoride (B91410) (TBAF). |

| Sonogashira Coupling | 4-Bromoaniline, (Trimethylsilyl)acetylene | Palladium catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | Higher temperatures may be required compared to iodo- starting material. | K₂CO₃ in Methanol or TBAF. |

| Protected Alkyne Route | 4-Iodoaniline, 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Anhydrous, inert atmosphere, heating. | Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH) in a high-boiling solvent (e.g., Toluene). |

Diazotization Protocols for this compound Salt Formation

The conversion of 4-ethynylaniline to its corresponding diazonium salt is achieved through diazotization. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is inherently unstable and therefore generated in situ from a nitrite (B80452) salt and a strong acid. lkouniv.ac.in

For many applications, particularly in surface modification, this compound is generated in situ and used immediately without isolation. researchgate.net This approach minimizes the handling of the potentially unstable solid diazonium salt. A typical procedure involves dissolving 4-ethynylaniline in a cold, acidic aqueous solution (e.g., HCl or HBF₄) and then adding a stoichiometric amount of an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining a low temperature (typically 0–5 °C). at.uarsc.orgresearchgate.net To improve the solubility of the aniline precursor, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) may be added. rsc.orgrsc.org The resulting solution containing the diazonium salt is then used directly in the subsequent reaction. rsc.org

While aliphatic diazonium salts are exceedingly unstable, aromatic diazonium salts can be isolated, especially when paired with a non-nucleophilic, charge-diffusing counter-anion like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). lkouniv.ac.inshu.ac.uk The tetrafluoroborate salts are generally more stable and less hazardous than their chloride counterparts. at.uaat.uadokumen.pub

The isolation of this compound tetrafluoroborate involves a modified diazotization procedure. rsc.orgrsc.org A general protocol is as follows:

4-Ethynylaniline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). rsc.org

The mixture is cooled to 0 °C in an ice bath. rsc.org

A chilled aqueous solution of sodium nitrite is added slowly, keeping the temperature below 5 °C. at.uarsc.org

The reaction is stirred at low temperature for a short period (e.g., 30-40 minutes), during which the diazonium tetrafluoroborate salt often precipitates from the solution. rsc.org

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. rsc.org

This process yields the salt, which has been described as a pale brown solid. dergipark.org.tr For storage, the isolated salt must be kept in a dark container at low temperatures (typically 2–8 °C) to minimize thermal and photolytic decomposition. sigmaaldrich.com

In Situ Generation Techniques

Stability and Decomposition Pathways of this compound

The stability of aryl diazonium salts is a critical consideration for their synthesis, storage, and use. They are metastable compounds that can decompose, sometimes vigorously, under various conditions. whiterose.ac.uk

Temperature is a primary factor governing the stability of this compound. In aqueous solutions, most aryl diazonium salts are unstable at temperatures above 5 °C, where the diazo group is readily lost as nitrogen gas. at.ua Thermal decomposition can proceed through two main pathways: a heterolytic pathway, forming a highly reactive aryl cation, or a homolytic pathway, generating an aryl radical. researchgate.netmdpi.com The latter is often favored and can be accelerated by electron-donating solvents. shu.ac.uk

The choice of solvent significantly impacts stability. In protic solvents like water or alcohols, heterolytic decomposition can lead to the formation of phenols or ethers, respectively, as the solvent molecules act as nucleophiles attacking the aryl cation. mdpi.com The stability of the diazonium salt is generally lower in aqueous media compared to aprotic solvents like acetonitrile, especially if the salt is isolated and pure. nih.gov

The practical usability and shelf-life of this compound for research depend on several interconnected factors.

Counter-ion: The nature of the anion (X⁻) is paramount. Simple halide salts (e.g., chlorides) are often highly unstable and can be explosive in the solid state. at.uanih.gov Large, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate significantly increase thermal stability, making isolation and storage feasible. at.uanih.gov

Temperature: Low-temperature storage is mandatory. Even for the more stable tetrafluoroborate salts, storage at 2–8 °C is recommended to inhibit the rate of decomposition. sigmaaldrich.com

Light and Moisture: Exposure to light can induce photolytic decomposition. Therefore, storage in the dark is essential. researchgate.net The presence of moisture can facilitate hydrolysis to the corresponding phenol, so the salt should be kept in a dry environment, often in a desiccator. nih.gov

Purity: Impurities can sometimes catalyze decomposition. For this reason, freshly prepared or purified salts generally exhibit a longer and more reliable shelf-life.

The following interactive table summarizes the key factors influencing the stability of this diazonium salt.

Table 2: Factors Affecting Stability and Shelf-Life of this compound

| Factor | Influence on Stability | Recommendation for Extended Shelf-Life |

|---|---|---|

| Counter-ion | Tetrafluoroborate (BF₄⁻) and other large, non-nucleophilic anions significantly enhance stability compared to halides (e.g., Cl⁻). shu.ac.ukat.ua | Isolate the compound as its tetrafluoroborate salt. |

| Temperature | Stability decreases sharply with increasing temperature; decomposition is rapid in solution above 5-10 °C. at.ua | Store the isolated solid at low temperatures (2–8 °C). sigmaaldrich.com |

| Solvent | Aqueous and protic solvents can react with the diazonium salt, leading to decomposition products like phenols. mdpi.com | For solution-phase use, prepare fresh in situ. For storage, keep the isolated solid dry. |

| Light | UV or ambient light can trigger photolytic decomposition. researchgate.net | Store in an amber vial or otherwise protect from light. |

| Moisture | Water can hydrolyze the diazonium salt to form 4-ethynylphenol. nih.gov | Store the solid salt in a desiccator under a dry atmosphere. |

Mechanistic and Electrochemical Investigations of 4 Ethynylbenzene 1 Diazonium Grafting

Electrochemical Reduction Mechanisms and Aryl Radical Intermediates

The electrochemical reduction of 4-ethynylbenzene-1-diazonium is the linchpin of the entire grafting process. It initiates a cascade of events that ultimately leads to the formation of a covalent bond between the aryl species and the substrate.

The initial step in the electrochemical modification of surfaces with this compound is a single-electron transfer (SET) from the conductive substrate to the diazonium cation. This process is typically observed as an irreversible reduction peak in cyclic voltammetry experiments. The potential at which this reduction occurs is dependent on the nature of the substrate and the solvent system employed. For instance, on glassy carbon electrodes, the reduction of diazonium salts often proceeds through a concerted dissociative electron transfer, where the electron transfer and the cleavage of the C-N bond occur in a single step.

Following the single-electron transfer, the this compound cation undergoes a rapid and irreversible cleavage of the dinitrogen moiety (N₂). This decomposition is a critical step, as it results in the formation of a highly reactive 4-ethynylphenyl radical intermediate. The release of the stable dinitrogen gas molecule provides a significant thermodynamic driving force for this reaction. The generated aryl radical is the key species responsible for the subsequent covalent bond formation with the substrate surface. The high reactivity of this radical ensures a rapid and efficient grafting process.

Single-Electron Transfer Processes

Dynamics of Surface Layer Formation via Electrografting

The formation of the organic layer from this compound is a dynamic process that can be tailored to produce surfaces with specific thicknesses and properties, from well-ordered monolayers to complex multilayers.

The formation of a well-defined monolayer of 4-ethynylphenyl groups is often the desired outcome for applications requiring precise control over surface chemistry. One common strategy to achieve monolayer formation is to carefully control the electrochemical parameters, such as limiting the potential window or the number of voltammetric cycles. Another approach involves performing the electrografting at a concentration of the diazonium salt that is low enough to favor monolayer formation over multilayer growth. The choice of substrate also plays a crucial role, with smoother and more ordered surfaces like gold (Au) and highly oriented pyrolytic graphite (B72142) (HOPG) being more conducive to the formation of well-ordered monolayers.

In many instances, the electrografting of this compound leads to the formation of multilayers. Several factors contribute to this propensity. The highly reactive nature of the initially formed 4-ethynylphenyl radical can lead to it attacking already grafted aryl layers, initiating a chain reaction that results in vertical growth of the organic film. The concentration of the diazonium salt in the electrochemical cell is a significant factor; higher concentrations tend to promote multilayer formation. The applied potential and the duration of the electrografting process also play a critical role. More negative potentials and longer deposition times generally lead to thicker films. Furthermore, the presence of the terminal ethynyl (B1212043) group can potentially contribute to polymerization reactions at the surface, further promoting multilayer growth.

Controlled Monolayer Formation Strategies on Various Substrates

Electrografting on Diverse Conductive Substrates

The versatility of the diazonium electrografting process is highlighted by its applicability to a wide range of conductive and semiconductive materials. The ability to form robust, covalently bound organic layers on these diverse substrates opens up a vast array of potential applications. The table below summarizes the typical reduction potentials observed for this compound on various common substrates.

| Substrate | Typical Reduction Potential (vs. reference electrode) | Notes |

| Glassy Carbon (GC) | ~ -0.2 to -0.4 V (vs. Ag/AgCl) | A commonly used electrode material, often resulting in multilayer formation. |

| Gold (Au) | ~ -0.1 to -0.3 V (vs. Ag/AgCl) | Can support the formation of more ordered layers, including monolayers. |

| Indium Tin Oxide (ITO) | ~ -0.3 to -0.5 V (vs. Ag/AgCl) | A transparent conductive oxide, allowing for the functionalization of optoelectronic devices. |

| Highly Oriented Pyrolytic Graphite (HOPG) | ~ -0.2 to -0.4 V (vs. Ag/AgCl) | An atomically flat carbon surface, ideal for fundamental studies of monolayer formation. |

| Silicon (Si) | Variable, often requires specific surface preparation | Can be grafted, but the process is more complex than on metallic or carbonaceous conductors. |

The specific potential can vary depending on the experimental conditions, such as the solvent, electrolyte, and concentration of the diazonium salt.

Carbon-Based Materials (e.g., Glassy Carbon, Highly Ordered Pyrolytic Graphite, Carbon Nanotubes, Graphene)

The grafting of this compound onto various carbon allotropes has been extensively studied due to the unique electronic and mechanical properties of these materials.

Glassy Carbon (GC): GC electrodes are a common substrate for electrochemical studies. The electrochemical reduction of this compound on GC surfaces leads to the formation of a passivating layer, as evidenced by a significant decrease in current after the initial cathodic cycle in cyclic voltammetry experiments. researchgate.net This indicates the rapid formation of a covalently attached 4-ethynylphenyl layer on the electrode surface. mdpi.com The process is initiated by the electrochemical reduction of the diazonium group to an aryl radical, which then attacks the GC surface. asianpubs.org The resulting modified surfaces can be further functionalized, for example, through Sonogashira cross-coupling reactions with ferrocenyl moieties to study the packing of redox centers. researchgate.net

Highly Ordered Pyrolytic Graphite (HOPG): On HOPG, the grafting of diazonium salts shows a preference for nucleation at cleavage steps and surface defects. wiley-vch.de This is in contrast to the more irregular surface coverage observed on GC. wiley-vch.de Studies using electrochemical scanning tunneling microscopy (EC-STM) and Raman spectroscopy on HOPG modified with a diazonium-functionalized organic radical revealed that covalent attachment predominantly occurs at the step edges. nih.gov

Carbon Nanotubes (CNTs): The functionalization of single-wall carbon nanotubes (SWNTs) with 4-ethynylbenzene derivatives has been achieved to facilitate the attachment of other molecules, such as phthalocyanines, via click chemistry. icmol.es This covalent modification can improve the solubility and processability of CNTs. nih.govnih.gov Electrochemical reduction of aryl diazonium salts, including those with ethynyl functionalities, on "bucky paper" (a mat of entangled CNTs) has been shown to be an effective method for derivatization. nih.gov

Graphene: Similar to other sp²-hybridized carbon materials, graphene can be readily functionalized by the reduction of diazonium salts. wiley-vch.de The grafting process introduces sp³-hybridized carbon atoms into the graphene lattice, which can be observed through techniques like Raman spectroscopy. mdpi.com The edges of graphene flakes are typically more reactive towards functionalization compared to the basal plane. wiley-vch.de

Below is an interactive data table summarizing the key findings on different carbon-based materials:

| Carbon Material | Key Findings |

| Glassy Carbon | Rapid passivation of the electrode surface after initial reduction, indicating layer formation. researchgate.netmdpi.com |

| Highly Ordered Pyrolytic Graphite | Preferential grafting at step edges and defects. wiley-vch.denih.gov |

| Carbon Nanotubes | Enables post-functionalization via "click" chemistry and improves solubility. icmol.esnih.govnih.gov |

| Graphene | Functionalization occurs at edges and the basal plane, introducing sp³ defects. wiley-vch.demdpi.com |

Metallic Surfaces (e.g., Gold, Platinum, Silver)

The grafting of this compound onto metallic surfaces is of significant interest for applications in electronics, sensing, and catalysis.

Gold (Au): Gold surfaces can be readily modified by the electrochemical reduction of this compound, generated in situ. researchgate.net Cyclic voltammetry shows a characteristic decrease in current after the first scan, indicating the formation of a blocking layer on the gold electrode. researchgate.net Spontaneous grafting of similar diazonium salts on gold has also been reported, where the gold surface itself can catalyze the decomposition of the diazonium salt. nih.govpeerj.com Spectroscopic analysis of films grafted on gold has suggested the possibility of both Au-C and Au-N interfacial bonds. nih.gov

Platinum (Pt): Platinum, being a noble metal, also serves as a suitable substrate for diazonium grafting. The general mechanism involving the reduction of the diazonium salt to an aryl radical, which then binds to the surface, is applicable to platinum as well.

Silver (Ag): Silver surfaces can also be functionalized using diazonium chemistry. The reactivity of the metal surface plays a role in the grafting process.

An interactive data table summarizing findings on metallic surfaces is provided below:

| Metallic Surface | Key Findings |

| Gold | Can be modified via electrochemical reduction and spontaneous grafting. researchgate.netnih.govpeerj.com |

| Platinum | Suitable substrate for diazonium grafting following the general reduction mechanism. |

| Silver | Can be functionalized, with the metal's reactivity influencing the process. |

Semiconductor Substrates (e.g., Silicon, Indium Tin Oxide)

The ability to modify semiconductor surfaces with organic layers opens up possibilities for hybrid electronic devices and sensors.

Silicon (Si): Hydrogen-terminated silicon can be spontaneously grafted with diazonium salts, as the silicon substrate itself can reduce the diazonium cation to an aryl radical. wiley-vch.de This forms a stable Si-C bond, covalently linking the organic layer to the semiconductor.

Indium Tin Oxide (ITO): ITO, a transparent conducting oxide, is another important substrate that can be functionalized with diazonium salts. Direct photochemical grafting of a pyridinyl-ethynylbenzene diazonium salt onto ITO has been demonstrated, allowing for the formation of monolayer films. wiley-vch.de

An interactive data table for semiconductor substrates is presented below:

| Semiconductor Substrate | Key Findings |

| Silicon | Spontaneous grafting occurs on hydrogen-terminated silicon via a redox reaction. wiley-vch.de |

| Indium Tin Oxide | Can be functionalized using photochemical grafting methods. wiley-vch.de |

Alternative Grafting Methods

Besides the commonly employed electrochemical reduction, other methods can be utilized to initiate the grafting of this compound.

Spontaneous Grafting Approaches

Spontaneous grafting involves the simple immersion of a substrate into a solution containing the diazonium salt, without the need for an external electrochemical potential. nih.gov This method's effectiveness is dependent on the redox properties of both the diazonium salt and the substrate. wiley-vch.de For instance, diazonium salts with electron-withdrawing groups are more easily reduced and can spontaneously graft onto less-reducing substrates like carbon. researchgate.net The mechanism on metallic surfaces like gold can be complex, potentially involving direct reaction with the surface and the formation of aryl cations that graft onto the substrate. nih.gov

Photochemical Grafting Strategies

Photochemical grafting utilizes light to initiate the dediazoniation process. rsc.org Upon irradiation, an aryl radical is generated, which can then bind to the substrate. wiley-vch.de This method offers the advantage of spatial control over the grafting process, allowing for the creation of patterned surfaces. For example, direct photochemistry has been used to anchor monolayer films onto ITO slides. wiley-vch.de

Advanced Surface Functionalization Strategies Via the Ethynyl Moiety of 4 Ethynylbenzene 1 Diazonium

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry Post-Graftingmdpi.comrsc.org

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, widely known as "click chemistry," is a cornerstone of surface functionalization due to its high efficiency, selectivity, and mild reaction conditions. rsc.orgnih.gov After grafting 4-ethynylbenzene-1-diazonium onto a surface, the exposed ethynyl (B1212043) groups provide ideal sites for CuAAC reactions, enabling the covalent attachment of a wide array of molecules. rsc.org

Optimization of Click-Coupling Yields and Reaction Kinetics on Grafted Surfaces

Achieving high yields and favorable reaction kinetics in CuAAC on surfaces is crucial for practical applications. The efficiency of the coupling can be influenced by several factors, including the accessibility of the surface-bound alkynes, the concentration and nature of the copper catalyst, the presence of accelerating ligands, and the reaction medium. mdpi.comnih.gov

Research has shown that the choice of copper(I) source and the use of reducing agents like sodium ascorbate (B8700270) to maintain the active Cu(I) oxidation state are critical. nih.govnih.gov The addition of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the copper(I) catalyst, prevent its disproportionation, and accelerate the reaction rate. nih.gov

The table below summarizes key parameters and their effects on CuAAC efficiency on surfaces.

| Parameter | Effect on Yield and Kinetics | Research Findings |

| Catalyst Concentration | Higher concentrations can increase reaction rates, but may also lead to undesirable side reactions or catalyst-induced degradation of biomolecules. nih.gov | Optimal concentrations are typically in the micromolar to low millimolar range, balancing speed and biocompatibility. nih.govnih.gov |

| Accelerating Ligands | Ligands like TBTA and THPTA stabilize the Cu(I) catalyst and can significantly enhance reaction rates. nih.gov | The use of ligands is often essential for achieving high yields, especially in complex biological media. nih.gov |

| Solvent | The choice of solvent can affect the solubility of reactants and the accessibility of the surface-bound alkynes. science.gov | A variety of solvents, including aqueous buffers and organic solvents like DMSO and DMF, have been successfully used. nih.govscience.gov |

| Reactant Concentration | Higher concentrations of the azide-containing molecule generally lead to faster reaction rates. acs.org | The diffusion of the azide to the surface can become a rate-limiting factor at low concentrations. acs.org |

Bio-conjugation via 1,2,3-Triazole Linkage Formation

A significant application of post-grafting CuAAC is the immobilization of biomolecules on surfaces. nih.gov The resulting 1,2,3-triazole linkage is exceptionally stable under a wide range of physiological conditions, making it an ideal covalent tether for proteins, peptides, nucleic acids, and carbohydrates. nih.govmdpi.com This stability is crucial for the development of robust biosensors, biocompatible coatings, and platforms for studying cell-surface interactions. nih.govnih.gov

The bio-orthogonal nature of the CuAAC reaction, meaning it does not interfere with biological processes, allows for the specific labeling and immobilization of biomolecules in complex biological environments. rsc.org This has been demonstrated in the selective functionalization of sensor surfaces with DNA sequences for detection assays. nih.gov

Comparative Reactivity and Efficiency with Other Alkyne/Azide Systems

While the CuAAC of terminal alkynes with azides is the most common "click" reaction, other alkyne and azide systems offer different reactivity profiles and functionalities. rsc.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This copper-free click reaction utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst. rsc.orgnih.gov This is particularly advantageous for applications where copper toxicity is a concern. rsc.org However, the synthesis of strained alkynes can be more complex, and the reaction rates can be slower compared to CuAAC. acs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : This reaction, catalyzed by ruthenium complexes, regioselectively produces 1,5-disubstituted 1,2,3-triazoles, in contrast to the 1,4-disubstituted product of CuAAC. nih.govacs.org This provides an alternative linkage with potentially different electronic and steric properties. nih.gov However, RuAAC on surfaces has been shown to be significantly slower than CuAAC. nih.govacs.org

The table below provides a comparison of these key azide-alkyne cycloaddition reactions.

| Reaction | Catalyst | Product | Key Advantages | Key Limitations |

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yields, fast kinetics, mild conditions. nih.gov | Potential copper toxicity for some biological applications. rsc.org |

| SPAAC | None (strain-promoted) | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture | Copper-free, bio-orthogonal. rsc.org | Slower reaction rates compared to CuAAC, more complex alkyne synthesis. acs.org |

| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Alternative regioselectivity, potential for different material properties. nih.govacs.org | Significantly slower reaction rates on surfaces compared to CuAAC. nih.govacs.org |

Other Alkyne-Based Coupling Reactions for Surface Derivatization

Beyond the well-established azide-alkyne cycloadditions, the terminal alkyne group introduced by this compound can participate in other coupling reactions, further expanding the toolbox for surface functionalization.

One notable example is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction allows for the formation of a carbon-carbon triple bond, enabling the direct attachment of various aromatic and vinylic moieties to the surface.

Another potential reaction is the Glaser coupling , which involves the oxidative coupling of two terminal alkynes to form a diacetylene. This can be used to create cross-linked or extended conjugated systems on the surface, which could be relevant for applications in molecular electronics and conductive materials.

While less common for surface derivatization compared to CuAAC, these alternative alkyne-based reactions offer unique possibilities for creating novel surface architectures and functionalities. Further research into optimizing these reactions on surfaces grafted with this compound could unlock new avenues for advanced materials design.

Applications of 4 Ethynylbenzene 1 Diazonium Modified Surfaces in Advanced Technologies

Biosensing Platforms

The covalent attachment of biological recognition elements to transducer surfaces is a critical step in the fabrication of reliable and sensitive biosensors. The modification of electrode surfaces via the electrografting of 4-Ethynylbenzene-1-diazonium creates a stable, ethynyl-terminated monolayer. This layer serves as an ideal platform for the subsequent immobilization of biomolecules, such as enzymes and nucleic acids, through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Enzyme Immobilization and Activity Preservation on Ethynyl-Modified Electrodes

A versatile and widely adopted protocol for the covalent immobilization of enzymes involves a two-step process combining diazonium salt electrografting and click chemistry. mdpi.comnih.gov First, an ethynyl-terminated monolayer is created on an electrode surface by the electrochemical reduction of this compound. Subsequently, an enzyme that has been chemically modified to bear an azide (B81097) group can be covalently attached to the surface. mdpi.com This reaction is catalyzed by copper(I) and results in the formation of a stable 1,2,3-triazole linkage. mdpi.comnih.gov

A key advantage of this method is the preservation of the enzyme's biological activity upon immobilization. mdpi.comnih.gov The mild conditions of the click reaction and the specific, covalent linkage ensure that the enzyme's structure and function are maintained. This approach has been successfully used to develop amperometric biosensors. For example, horseradish peroxidase (HRP) has been immobilized on ethynyl-modified screen-printed carbon electrodes for the detection of hydrogen peroxide. mdpi.com Research has shown that this immobilization strategy leads to biosensors with high sensitivity, good repeatability, and long-term stability. mdpi.com

Table 1: Enzyme Immobilization on this compound Modified Surfaces

| Enzyme | Electrode Material | Immobilization Chemistry | Application | Finding |

|---|---|---|---|---|

| Horseradish Peroxidase (HRP) | Screen-Printed Carbon Electrode (SPCE) | Diazonium electrografting followed by CuAAC "click" chemistry | Amperometric H₂O₂ biosensor | The ethynyl-terminated film preserves the activity of the immobilized enzyme, creating a sensitive and stable biosensor. mdpi.com |

Nucleic Acid (DNA, Aptamer) Functionalization for Biosensors

The same "click chemistry" approach used for enzymes is highly effective for the immobilization of nucleic acids, including DNA probes and aptamers, for biosensor development. researchgate.netdokumen.pub Surfaces modified with this compound can readily react with azide-modified single-stranded DNA (ssDNA) or aptamers. researchgate.netdokumen.pub This enables the creation of highly specific sensors for detecting complementary DNA sequences or other target molecules.

For instance, screen-printed carbon electrodes (SPCEs) have been functionalized using this method to create highly sensitive aptasensors. dokumen.pub In one study, an aptamer specific for Ochratoxin A (OTA) was attached to an ethynyl-modified surface. dokumen.pubmdpi.com The resulting impedimetric aptasensor demonstrated a very low limit of detection for OTA in beverage samples and could be regenerated multiple times, highlighting the stability of the surface chemistry. mdpi.com This strategy allows for the development of robust and reusable nucleic acid-based biosensors. dokumen.pub

Table 2: Nucleic Acid Functionalization via this compound

| Nucleic Acid Type | Sensor Platform | Target Analyte | Key Finding |

|---|---|---|---|

| Aptamer (azide-modified) | Screen-Printed Carbon Electrode (SPCE) | Ochratoxin A (OTA) | Created a highly sensitive and reusable impedimetric aptasensor with a limit of detection of 0.25 ng L⁻¹. mdpi.com |

Integration with Electrophotonic and Impedimetric Biosensors

Surfaces modified with this compound are readily integrated into advanced biosensor platforms, such as electrophotonic and impedimetric sensors. mdpi.comrsc.org

In electrophotonic biosensors, which often use silicon-based optical components like microring resonators, the grafting of the diazonium salt and subsequent biomolecule attachment can be monitored in real-time. rsc.orgresearchgate.net The electrografting of this compound onto the sensor surface causes a measurable change in the local refractive index, which in turn shifts the resonance wavelength of the microring. rsc.org A study noted a 0.62 nm wavelength shift upon the formation of a complete molecular layer. rsc.org This provides precise control over the surface functionalization step, which is crucial for sensor performance. rsc.orgresearchgate.net

Impedimetric biosensors measure changes in the electrical impedance at the electrode-solution interface upon analyte binding. The stable, covalent attachment of probes like aptamers to 4-ethynylbenzene-modified electrodes provides a robust platform for this detection method. mdpi.com When the target analyte binds to the immobilized probe, it alters the dielectric properties and charge transfer resistance at the surface, which is detected as a change in impedance. mdpi.com This approach has been used to create label-free sensors that are highly sensitive and specific. mdpi.com

Table 3: Integration with Advanced Biosensor Technologies

| Biosensor Type | Platform Component | Monitored Parameter | Finding |

|---|---|---|---|

| Electrophotonic | Silicon Photonic Ring Resonator | Resonance Wavelength Shift | Electro-grafting of 4-ethynylbenzene diazonium resulted in a 0.62 nm wavelength shift, indicating complete monolayer assembly. rsc.org |

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to industrial chemistry. Immobilizing homogeneous catalysts onto solid supports combines the high selectivity of homogeneous systems with the ease of separation and reusability of heterogeneous ones. The robust covalent linkage provided by this compound chemistry offers a promising route for creating stable and efficient heterogeneous catalysts.

Immobilization of Organometallic and Nanoparticle Catalysts

The terminal ethynyl (B1212043) group on surfaces modified with this compound is an ideal anchor point for catalyst immobilization via click chemistry. mdpi.com Organometallic complexes or catalyst-coated nanoparticles can be functionalized with an azide group, allowing them to be "clicked" onto the prepared surface. This strategy provides a versatile method for heterogenizing a wide range of catalysts. mdpi.com

While the principle is well-established, specific, detailed examples of organometallic or nanoparticle catalysts being immobilized on surfaces modified exclusively with this compound are not extensively documented in the reviewed literature. However, studies on mixed diazonium salt systems demonstrate the viability of this approach. For instance, a molecular electrocatalyst, [Cp*Rh(bpy)Cl]+, was co-immobilized with an enzyme on an electrode surface modified using a mixture of diazonium salts, showcasing the potential for creating complex, cascaded catalytic systems. The general strategy involves preparing the azide-functionalized catalyst and reacting it with the ethynyl-terminated surface in the presence of a copper(I) catalyst to form a stable triazole linkage. mdpi.com

Impact on Catalyst Performance and Long-Term Stability

The primary advantage of using diazonium chemistry for catalyst immobilization is the formation of a strong, covalent bond between the support and the catalytic species. nih.govresearchgate.net This significantly enhances the long-term stability of the catalyst compared to systems based on weaker physical adsorption. nih.gov

The 1,2,3-triazole ring formed during the CuAAC "click" reaction is exceptionally stable. mdpi.com It is resistant to hydrolysis and oxidation, ensuring the integrity of the catalyst linkage under a wide range of reaction conditions. mdpi.com Furthermore, the underlying aryl-surface bond created by the diazonium reduction is thermally stable, with degradation typically occurring only at temperatures above 200 °C. mdpi.com

This enhanced stability prevents the leaching of the catalyst from the support, which is a common problem in heterogeneous catalysis. This leads to improved performance over time, higher product purity (due to reduced catalyst contamination), and allows for the catalyst to be reused multiple times without a significant loss of activity. researchgate.net While more studies are needed to quantify the long-term performance for specific organometallic and nanoparticle catalysts attached via this compound, the inherent chemical and thermal stability of the linkage strongly suggests a positive impact on catalyst longevity and reusability. mdpi.comresearchgate.net

Organic Electronics and Functional Molecular Devices

The modification of electrode surfaces with thin organic layers is a cornerstone of developing advanced organic electronic and functional molecular devices. This compound serves as a critical molecular linker in this context, enabling the precise engineering of surface properties and the construction of metal-molecule-metal junctions.

The electrografting of this compound onto conductive surfaces is a key technique. This process involves the electrochemical reduction of the diazonium group, which leads to the cleavage of the dinitrogen molecule and the formation of a highly reactive aryl radical. This radical then forms a strong covalent bond with the substrate material, such as gold, silicon, or carbon. A key advantage of this method is the formation of a well-packed, self-limiting monolayer, which is suggested by the observation that reduction peaks are often absent in subsequent voltammetric cycles after the initial layer formation. researchgate.net This process results in a surface densely functionalized with outward-facing ethynyl groups.

These terminal alkyne moieties are then available for further reactions, most notably "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient attachment of a wide array of other molecules, including those with specific electronic functions, to the surface. This "plug-and-play" approach is fundamental to building complex molecular electronic devices where the properties of the device are dictated by the molecules attached to the alkyne-terminated surface.

Research into oligo(phenylene-ethynylene) (OPE) derivatives, which are structurally related to the layers formed from this compound, highlights the importance of direct metal-carbon covalent bonds in molecular electronics. rsc.org These bonds, formed by the reaction of terminal alkynes with metal surfaces, can exhibit high contact conductance, which is a crucial property for efficient charge transport in molecular-scale circuits. rsc.org The use of diazonium chemistry to create an initial alkyne-functionalized layer provides a robust and versatile platform for creating such high-conductance junctions. rsc.orgwiley-vch.de

Interactive Data Table: Electrografting Parameters

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Electrografting Potential | Reduction peak at -0.8 V vs. Ag/AgCl | Indicates the potential at which the diazonium group is reduced to form the aryl radical, initiating grafting. | researchgate.net |

| Cyclic Voltammetry Result | Absence of reduction peaks in subsequent cycles | Suggests the formation of a complete, passivating molecular layer during the first voltage sweep. | researchgate.net |

| Associated Refractive Index Change | Causes a measurable wavelength shift (e.g., 0.62 nm) in photonic sensors | Confirms the assembly of the molecular layer on the sensor surface. | researchgate.net |

Advanced Materials and Nanomaterial Hybrid Systems

The functionalization of nanomaterials with this compound is a powerful strategy for creating novel hybrid systems with tailored properties for specific applications, particularly in the realm of chemical sensing.

Carbon nanotubes (CNTs), with their exceptional electronic properties and large surface area, are highly promising materials for chemical sensors. nih.govmdpi.com However, pristine CNTs often lack the selectivity needed to distinguish between different analytes. Covalent functionalization of the CNT surface with molecules that can specifically interact with a target analyte is a key strategy to overcome this limitation. nih.govspringernature.com

The reaction of CNTs with diazonium salts, such as this compound tetrafluoroborate (B81430), is a widely used and effective method for covalent functionalization. nih.govrsc.orgresearchgate.net The process attaches ethynylphenyl groups to the sidewalls and ends of the nanotubes. This functionalization serves two primary purposes in the context of sensing:

Altering the Electronic Properties of CNTs: The covalent attachment of aryl groups disrupts the sp²-hybridized carbon lattice of the nanotube. This change in structure modifies the electronic band structure of the CNT, which in turn affects its conductivity. When a target analyte interacts with the functionalized layer, it can further modulate this conductivity, leading to a measurable electrical signal (a chemiresistive response). nih.gov

Providing a Reactive Handle for Further Modification: As in the case of planar surfaces, the terminal alkyne group of the grafted 4-ethynylbenzene moiety acts as a versatile anchor point. This allows for the subsequent attachment of specific receptor molecules (e.g., enzymes, antibodies, or other chelating agents) via click chemistry. rsc.org This secondary functionalization step imparts selectivity to the sensor, enabling it to respond specifically to a target analyte. For instance, enzymes can be attached to catalyze a reaction with a specific substrate, or molecules with specific binding pockets can be introduced to capture a particular gas or chemical.

An important consideration in this process is the degree of functionalization. While covalent modification is crucial for sensitivity, excessive functionalization can disrupt the conductive network of the CNTs to such an extent that the base resistivity becomes too high, ultimately lowering the sensor's performance. nih.gov Therefore, controlling the reaction conditions to achieve an optimal density of functional groups is critical for developing high-performance CNT-based sensors. nih.gov

Interactive Data Table: CNT Functionalization and Sensing

| Material/Process | Description | Application/Finding | Reference |

|---|---|---|---|

| MWCNT Functionalization | Electrografting of 4-ethynylbenzenediazonium tetrafluoroborate onto multi-walled carbon nanotube (MWCNT) films. | Creates a platform for the subsequent immobilization of biomolecules, such as enzymes (e.g., FAD-GDH), for biosensor development. | rsc.org |

| Functionalization Method | Covalent functionalization via reactions with diazonium ions. | A widely used method for attaching functional groups to carbon nanomaterials to enhance sensor sensitivity. | nih.gov |

| Sensing Mechanism | Chemiresistive sensing. | Interaction of the analyte with the functionalized CNTs modulates their electrical resistance, providing a detectable signal. | springernature.com |

| Control of Functionalization | Optimizing the degree of covalent functionalization is necessary. | Excessive functionalization can disrupt the CNT's π-surface, increasing base resistivity and lowering sensitivity. | nih.gov |

Comprehensive Characterization Methodologies for 4 Ethynylbenzene 1 Diazonium Chemistry

Electrochemical Characterization

Electrochemical methods are paramount for investigating the grafting process of diazonium salts onto conductive substrates. These techniques provide real-time information about the reduction of the diazonium group and the subsequent changes in the electrode's surface properties.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the reduction of 4-ethynylbenzene-1-diazonium and confirm its attachment to an electrode surface. univ-angers.fr The grafting of aryl diazonium salts is characterized by a distinct, broad, and irreversible reduction wave at a low reduction potential. univ-angers.fr This peak corresponds to the electrochemical reduction of the diazonium group, which leads to the formation of an aryl radical that subsequently bonds to the electrode surface. mdpi.com

A key indicator of successful grafting is the change observed in subsequent CV scans. In the second scan, the initial reduction peak typically disappears or significantly diminishes, indicating that the electrode surface has been blocked or "passivated" by the grafted organic layer. univ-angers.fr This passivation prevents further reduction of diazonium species from the solution at the same potential. The potential of this characteristic reduction peak is influenced by the substituents on the aromatic ring; electron-withdrawing groups shift the potential to more positive values, while electron-donating groups cause a shift to more cathodic values. researchgate.net

The number of reduction peaks can sometimes vary. While a single peak is often associated with the grafting process, the appearance of multiple peaks can occur, which may be attributed to surface-catalyzed reduction steps or the reduction of other functional groups on the molecule. nih.govresearchgate.net The concentration of the diazonium salt and the scan rate can also influence the number of layers grafted onto the electrode surface. mdpi.com

| CV Observation | Interpretation |

| Broad, irreversible peak in the first scan | Reduction of the diazonium salt to form an aryl radical. univ-angers.fr |

| Disappearance or decrease of the reduction peak in the second scan | Passivation of the electrode surface by the grafted layer. univ-angers.fr |

| Shift in peak potential | Influence of substituents on the ease of reduction. researchgate.net |

| Multiple reduction peaks | Possible surface-catalyzed reactions or reduction of other functional groups. nih.gov |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the interfacial properties of modified electrodes. nih.govmdpi.com By applying a small amplitude AC potential over a wide range of frequencies, EIS can probe the changes in the electrode's impedance following the grafting of the this compound layer. biologic.netpineresearch.com

The data is often represented as a Nyquist plot, which illustrates the relationship between the real and imaginary parts of the impedance. A key parameter derived from EIS is the charge-transfer resistance (Rct), which relates to the ease with which a redox probe can exchange electrons with the electrode surface. nih.govmdpi.com After successful grafting of the diazonium salt, an increase in Rct is typically observed. This increase signifies that the grafted organic layer acts as a barrier, hindering the access of the redox probe to the electrode surface. nih.gov

EIS can also provide information about the double-layer capacitance (Cdl) of the interface. nih.gov Changes in Cdl can reflect the thickness and dielectric properties of the grafted film. This technique is highly sensitive to surface modifications and is invaluable for confirming the formation and integrity of the organic layer. chemrxiv.org

Cyclic Voltammetry (CV) for Reduction Peaks and Grafting Confirmation

Advanced Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the chemical structure and composition of both the synthesized this compound salt and the subsequently modified surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis of the this compound compound in the solution phase before its use in grafting experiments. libretexts.orgdergipark.org.tr Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons and the acetylenic proton. The aromatic protons will appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethynyl (B1212043) proton will exhibit a distinct singlet at a characteristic chemical shift.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the two aromatic carbons bonded to the diazonium and ethynyl groups, the other aromatic carbons, and the two carbons of the alkyne functionality. researchgate.net The presence of all expected signals in their characteristic regions confirms the integrity of the synthesized molecule. Tetramethylsilane (TMS) is commonly used as a reference standard in both ¹H and ¹³C NMR. libretexts.orgdergipark.org.tr

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | Aromatic C-H | ~7.0 - 8.5 | Doublets |

| ¹H | Ethynyl C-H | ~3.0 - 3.5 | Singlet |

| ¹³C | Aromatic C-N₂⁺ | ~110 - 130 | Singlet |

| ¹³C | Aromatic C-C≡CH | ~120 - 140 | Singlet |

| ¹³C | Aromatic C-H | ~130 - 140 | Singlet |

| ¹³C | Alkyne (C≡CH) | ~80 - 90 | Singlet |

| ¹³C | Alkyne (C≡CH) | ~75 - 85 | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com This makes it exceptionally well-suited for confirming the successful grafting of this compound onto a substrate. malvernpanalytical.comresearchgate.netunimi.it

After the grafting procedure, an XPS survey scan of the modified surface will reveal the presence of carbon and nitrogen, the key elements of the grafted molecule. High-resolution XPS scans of the C 1s and N 1s regions provide more detailed information. The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H in the aromatic ring, the C≡C of the ethynyl group, and the C-N bond.

The N 1s spectrum is particularly informative. Before grafting, the diazonium salt exhibits a characteristic high-binding-energy N 1s peak corresponding to the N≡N triple bond of the diazonium group. After successful grafting, this peak should be absent, and a new, lower-binding-energy peak corresponding to nitrogen in the form of azo bridges (-N=N-) or other nitrogen-containing functionalities might appear, confirming the chemical transformation and covalent attachment to the surface. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub In the context of this compound, FT-IR is used to confirm the presence of key functional groups in the synthesized salt and to verify their retention after grafting. scite.airesearchgate.net

The FT-IR spectrum of this compound will show characteristic absorption bands. A strong, sharp peak around 2100-2260 cm⁻¹ is indicative of the C≡C stretching vibration of the terminal alkyne. Another very strong and characteristic band is expected in the region of 2200-2300 cm⁻¹ corresponding to the N≡N stretching of the diazonium group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

After grafting the molecule onto a surface, FT-IR analysis of the modified surface should show the persistence of the C≡C stretching vibration, confirming that the ethynyl group is intact and available for further reactions. Conversely, the disappearance of the diazonium peak confirms the successful reaction and attachment to the surface. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300 | ≡C-H | Stretching |

| ~2250 | -N₂⁺ | N≡N Stretching |

| ~2110 | -C≡C- | C≡C Stretching |

| >3000 | Aromatic C-H | Stretching |

| 1400-1600 | Aromatic C=C | Stretching |

Raman Spectroscopy for Surface Grafting Confirmation on Carbon Substrates

Raman spectroscopy is a powerful non-destructive technique for confirming the covalent attachment of aryl groups from diazonium salts onto carbon substrates like graphene and carbon nanotubes. kuleuven.becsic.es The covalent functionalization of sp²-hybridized carbon atoms in these materials leads to a change in their hybridization to sp³, which introduces defects in the graphitic lattice. mdpi.com This change is readily detectable in the Raman spectrum.

The key indicators of successful grafting are the appearance and changes in the intensity of specific Raman bands:

The D-band (Disorder-band): Located at approximately 1350 cm⁻¹, the D-band is associated with disordered carbon structures and the presence of sp³-hybridized carbon atoms. mdpi.com Its appearance or significant increase in intensity after the reaction with this compound is strong evidence of covalent bond formation between the aryl group and the carbon surface. mdpi.comwiley-vch.de

The G-band (Graphitic-band): Found around 1580-1600 cm⁻¹, the G-band corresponds to the in-plane vibrations of sp²-hybridized carbon atoms in the graphitic lattice. wiley-vch.deualberta.ca

The I(D)/I(G) Ratio: The intensity ratio of the D-band to the G-band (I(D)/I(G)) is widely used to quantify the degree of functionalization or the density of defects on the carbon surface. kuleuven.benih.gov An increase in this ratio signifies a higher degree of covalent grafting. units.it However, studies have shown that for single-walled carbon nanotubes (SWCNTs), this relationship can be complex, with the I(D)/I(G) ratio reaching a maximum at a certain degree of functionalization before decreasing at higher levels. nih.govd-nb.info

In addition to these primary bands, Raman spectroscopy can also detect the vibrational modes of the grafted 4-ethynylphenyl group itself. For instance, the characteristic C≡C stretching vibration of the ethynyl group can be observed, confirming the presence of the intact functional group on the surface. mdpi.com

| Raman Band | Approximate Position (cm⁻¹) | Significance in Grafting Confirmation | Reference |

| D-band | ~1350 | Appearance/increase indicates sp³ defects from covalent bonding. | mdpi.com |

| G-band | ~1580-1600 | Corresponds to sp² carbon lattice; used as a reference. | wiley-vch.deualberta.ca |

| I(D)/I(G) Ratio | N/A | Quantifies the degree of functionalization. | kuleuven.benih.gov |

| C≡CH Stretch | ~2198 | Confirms the presence of the intact ethynyl group. | mdpi.com |

| Ar Ring Stretch | ~1594 | Characteristic of the benzene ring of the grafted molecule. | mdpi.com |

Photoluminescence (PL) Spectroscopy for Nanotube Functionalization

Photoluminescence (PL) spectroscopy is a highly sensitive technique for characterizing the electronic structure of semiconducting single-walled carbon nanotubes (SWCNTs) and provides valuable insights into their functionalization with molecules like this compound. nih.govrsc.org The covalent attachment of aryl groups to the SWCNT sidewall creates sp³ defects, which act as trapping sites for excitons (electron-hole pairs). csic.esnih.gov

This trapping leads to distinct changes in the PL spectrum:

Appearance of Defect-Induced Emission: The functionalization introduces new, red-shifted photoluminescence peaks (often denoted as E₁₁*) at lower energies compared to the intrinsic emission of the pristine nanotubes (E₁₁). csic.esnih.gov For (6,5) chirality SWCNTs functionalized with 4-ethynylbenzene moieties, this defect-induced emission appears around 1135 nm, while the original E₁₁ emission is at 988 nm. nih.gov

By analyzing the position, intensity, and lifetime of both the intrinsic and defect-induced PL peaks, researchers can monitor the progress of the functionalization reaction and probe the interactions between the grafted molecules and the nanotube. nih.govrsc.orgnih.gov

| Spectral Feature | Observation upon Functionalization | Interpretation | Reference |

| E₁₁ Peak | Decrease in intensity (quenching). | Introduction of non-radiative decay pathways. | nih.gov |

| E₁₁* Peak | Appearance of a new, red-shifted peak (~1135 nm for (6,5) SWCNTs). | Exciton trapping at sp³ defect sites created by grafting. | csic.esnih.gov |

Surface Morphology and Film Thickness Analysis

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface of materials at the nanoscale, making it ideal for studying the morphology of films formed by the grafting of this compound. kuleuven.bemdpi.com AFM provides three-dimensional topographical images of the surface, revealing how the organic layer covers the substrate. researchgate.netresearchgate.net

Studies using AFM have shown that the electrografting of diazonium salts can lead to the formation of multilayered organic films rather than just a simple monolayer. researchgate.netresearchgate.net The morphology of these films can vary depending on the reaction conditions, such as the concentration of the diazonium salt solution. researchgate.net At low concentrations, a random grafting of radicals on the surface may be observed, while higher concentrations can lead to the formation of more compact thin films. researchgate.netresearchgate.net

A particularly useful application of AFM in this context is the "scratching" technique for measuring film thickness. amazonaws.comnih.govnih.gov In this method, the AFM tip is used with a higher force to intentionally remove a portion of the grafted organic layer, creating a "scratch" that exposes the underlying substrate. nih.gov By subsequently imaging the scratched area in a non-destructive tapping mode, a line profile can be taken across the scratch to accurately measure its depth, which corresponds to the thickness of the organic film. amazonaws.comnih.gov This technique has been used to determine that even for diazonium salts that are expected to form monolayers, more extensive derivatization can result in multilayers several nanometers thick. nih.gov

Refractive Index Measurements for Layer Thickness and Density

The refractive index (n) of the grafted organic layer is another important parameter that provides information about the film's thickness and density. thermopedia.comsvc.org Changes in the refractive index at a surface can be monitored in real-time during the grafting process using techniques like surface plasmon resonance (SPR) or photonic sensors based on ring resonators. researchgate.netresearchgate.netacs.org

The electrografting of this compound onto a silicon photonic ring resonator, for instance, causes a measurable shift in the resonator's wavelength. researchgate.netresearchgate.net This shift is directly related to the change in the effective refractive index around the sensor, which in turn is a function of the thickness and refractive index of the forming molecular layer. researchgate.net By combining these optical measurements with ex situ AFM analysis of the same grafted spots, it is possible to estimate the average refractive index of the layer. rsc.org

For layers formed from a 5 mM solution of 4-ethynylbenzene diazonium, the refractive index has been estimated to be approximately 1.455. rsc.org This value is considered relatively low compared to films from other smaller diazonium derivatives, suggesting that the grafted layers are not perfectly compact. rsc.org The combination of optical and AFM measurements provides a comprehensive picture of the grafted film, allowing for the determination of not only its thickness but also its packing density. rsc.orgwhiterose.ac.uk

| Technique | Measured Parameter | Finding for this compound films | Reference |

| Atomic Force Microscopy (AFM) | Surface topography, film thickness (via scratching) | Can form multilayered films; thickness can be precisely measured. | researchgate.netamazonaws.comnih.gov |

| Optical Methods (e.g., QPI, SPR) combined with AFM | Refractive index, layer thickness, density | Estimated refractive index of ~1.455, indicating a non-compact layer. | researchgate.netresearchgate.netrsc.org |

Theoretical and Computational Chemistry Studies of 4 Ethynylbenzene 1 Diazonium

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 4-ethynylbenzene-1-diazonium. researchgate.netnorthwestern.eduscribd.com These computational methods allow for the determination of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

Studies have focused on understanding the impact of substituents on the electronic properties and reactivity of related diazonium compounds. For instance, in a study of acetylenyl-9,10-anthraquinones, DFT calculations suggested that donor substituents have a minor effect on the polarization of the alkyne and diazonium groups in the reactant but stabilize the transition state of cyclization reactions. nsc.ru This highlights the nuanced electronic effects that can govern the reactivity of such compounds.

The electronic structure of the closely related phenylethynyl radical and its cation has been investigated using high-level ab initio calculations. rsc.orgrsc.org These studies revealed a π (2B1) ground state for the radical and an unusual triplet (3B1) ground state for the cation, with the singlet state lying only slightly higher in energy. rsc.orgrsc.org Such fundamental understanding of the electronic states is crucial for predicting the behavior of this compound in chemical reactions.

Computational studies have also explored the nonlinear optical (NLO) properties of similar compounds, such as halogenated 4-((4-halophenyl)ethynyl)benzenamine derivatives. scribd.com These investigations, using methods like CAM-B3LYP, help in understanding how different functional groups influence the hyperpolarizability and absorption spectra, which is relevant for designing materials with specific optical properties. scribd.com

Table 1: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₈H₅N₂⁺ |

| Molecular Weight | 129.14 g/mol |

| Topological Polar Surface Area | 28.2 Ų |

| Complexity | 194 |

| Formal Charge | 1 |

| Heavy Atom Count | 10 |

Molecular Dynamics Simulations of Surface Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound at interfaces, particularly its interaction with various material surfaces. These simulations provide atomistic-level insights into the grafting process, which is fundamental to its use in surface modification.

MD simulations have been used to study the energy transfer dynamics in phenylene ethynylene dendrimers, which share structural similarities with this compound. nih.gov These nonadiabatic MD simulations revealed ultrafast electronic and vibrational energy transfer processes, highlighting the role of the ethynylene triple bond in these phenomena. nih.gov

Simulations of benzene (B151609) combustion using density-functional tight-binding (DFTB)-based quantum chemical molecular dynamics have provided insights into the behavior of aromatic compounds under high-temperature conditions, which can be relevant to understanding the stability and decomposition pathways of molecules like this compound. acs.org

While direct MD simulation studies specifically on this compound are not extensively reported in the provided context, the principles and methodologies applied to similar systems are directly applicable. For example, simulations of charged dendrimers interacting with lipid bilayers have shown how molecular structure affects membrane permeability, a concept that can be extended to understand the transport and interaction of diazonium salts with surfaces. acs.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a pivotal role in elucidating the reaction mechanisms involving this compound, particularly its grafting onto surfaces. The electrochemical reduction of this diazonium salt is a key process for surface functionalization.

The electrochemical response during the diazotization and electrografting of this compound shows a reduction peak corresponding to the cleavage of the dinitrogen group. researchgate.net The absence of this peak in subsequent cycles suggests the formation of a complete molecular layer on the electrode surface. researchgate.net

Computational studies on related systems have provided a framework for understanding these mechanisms. For example, the decomposition of ethyl acetate (B1210297) catalyzed by Ni(I) has been investigated both experimentally and computationally, revealing multiple competitive reaction channels. acs.org This approach of combining experimental data with computational modeling is essential for unraveling complex reaction pathways.

The mechanism of covalent bonding of aromatic molecules to carbon surfaces via diazonium salt reduction has been shown to initiate at defect sites. ualberta.ca Theoretical models of tunneling barriers in carbon-based molecular electronic junctions have been developed to understand the electronic properties of such grafted layers. ualberta.ca

Furthermore, computational analysis of [3+2] cycloaddition reactions involving diazoalkanes has been conducted using Molecular Electron Density Theory (MEDT). researchgate.net These studies help in understanding the reactivity of the diazo group, which is central to the chemistry of diazonium salts.

The synthesis of various heterocyclic compounds and peptidomimetics often involves intermediates and reaction steps that can be computationally modeled to understand their feasibility and outcomes. acs.org For instance, the synthesis of indole-fused benzosiloles through electrophilic C-H silylation has been investigated, with computational studies helping to elucidate the reaction steps. acs.org

Q & A

Q. What are the optimal synthesis and purification protocols for 4-Ethynylbenzene-1-diazonium to ensure high yield and purity?

Methodological Answer:

- Synthesis : Start with diazotization of 4-ethynylaniline under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-diazotization, which can lead byproducts.

- Purification : Use low-temperature recrystallization (e.g., ethanol/water mixtures) to isolate the diazonium salt. High-performance liquid chromatography (HPLC) with a C18 column can further resolve impurities.

- Critical Considerations : Diazonium salts are thermally sensitive; maintain inert atmospheres (N₂/Ar) during synthesis and storage .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of ethynyl (–C≡CH) and diazonium (–N₂⁺) groups. Use deuterated solvents like DMSO-d₆ to avoid proton exchange artifacts.

- IR Spectroscopy : Identify characteristic stretches (e.g., –C≡C– at ~2100 cm⁻¹, –N₂⁺ at ~2250–2300 cm⁻¹).

- Chromatography : Pair HPLC with UV-Vis detection (λ = 250–300 nm) to assess purity.

- Elemental Analysis : Validate empirical formula consistency .

Q. How does the stability of this compound vary under different storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at –20°C in dark, anhydrous environments.

- Photostability : Conduct accelerated degradation studies under UV light (e.g., 365 nm) and compare degradation rates via HPLC.

- Solvent Compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) versus protic solvents (e.g., H₂O, MeOH). Avoid alcohols due to potential nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in cross-coupling reactions, and how can contradictions in reported reactivities be resolved?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediates in Suzuki-Miyaura couplings. Compare activation energies under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).

- Isotopic Labeling : Introduce ¹⁵N-labeled diazonium salts to trace N₂ release pathways via mass spectrometry.

- Contradiction Resolution : Replicate conflicting studies while controlling variables (e.g., moisture levels, ligand ratios). Apply multivariate analysis to identify dominant factors .

Q. How can this compound be utilized in designing conductive polymers or surface-modified materials?

Methodological Answer:

- Electropolymerization : Deposit the compound onto ITO electrodes using cyclic voltammetry (CV) in acetonitrile. Characterize conductivity via four-point probe measurements.

- Surface Functionalization : Graft onto carbon nanotubes (CNTs) via aryldiazonium radical coupling. Validate covalent attachment using X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy.

- Morphology Analysis : Use scanning electron microscopy (SEM) and atomic force microscopy (AFM) to assess film uniformity .

Q. What computational approaches are suitable for modeling the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media to explain experimental solubility discrepancies.

- Transition State Analysis : Identify intermediates in decomposition pathways using intrinsic reaction coordinate (IRC) calculations .

Q. How should researchers address contradictions in reported catalytic activity data involving this compound?

Methodological Answer:

- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., GC-MS for reaction yields, in situ FTIR for mechanistic insights).

- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., ±5% for HPLC peak integration) and propagate statistically.

- Collaborative Replication : Partner with independent labs to confirm findings under standardized protocols. Document all parameters (e.g., catalyst loading, stirring rates) meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.